![molecular formula C18H24N2O4S B216470 Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

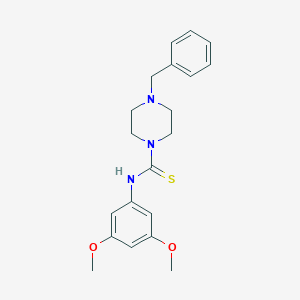

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate, also known as EACT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EACT is a member of the thioester family and has a unique molecular structure that allows it to interact with biological systems in a specific way. In

Mécanisme D'action

The mechanism of action of Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate involves its ability to interact with biological systems in a specific way. Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate is a thioester and has a unique molecular structure that allows it to bind to specific receptors in cells. Once bound, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate can induce a variety of cellular responses, including apoptosis, cell proliferation inhibition, and anti-inflammatory effects.

Biochemical and Physiological Effects:

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has a variety of biochemical and physiological effects on cells and tissues. In cancer cells, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate induces apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. In neurons, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate protects against oxidative stress by inhibiting the production of reactive oxygen species and reducing inflammation. In inflammatory conditions, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has several advantages for lab experiments, including its ability to selectively target specific receptors and induce specific cellular responses. However, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has limitations, including its complex synthesis method and potential toxicity at high concentrations.

Orientations Futures

For research on Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate include exploring its potential applications, developing more efficient synthesis methods, investigating its potential toxicity in vivo, and exploring its potential as a drug delivery system.

Méthodes De Synthèse

The synthesis of Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 4-ethoxycarbonylaniline with thionyl chloride to form 4-chloroethyl ethoxycarbonyl anilino. The second step involves the reaction of 4-chloroethyl ethoxycarbonyl anilino with potassium ethylxanthate to form ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate. The final step involves the purification of the compound using chromatography techniques.

Applications De Recherche Scientifique

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has shown potential in a variety of scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory treatments. In cancer therapy, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has been shown to protect neurons from damage caused by oxidative stress. In anti-inflammatory treatments, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Propriétés

Nom du produit |

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate |

|---|---|

Formule moléculaire |

C18H24N2O4S |

Poids moléculaire |

364.5 g/mol |

Nom IUPAC |

ethyl 1-[(4-ethoxycarbonylphenyl)carbamothioyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C18H24N2O4S/c1-3-23-16(21)13-5-7-15(8-6-13)19-18(25)20-11-9-14(10-12-20)17(22)24-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,19,25) |

Clé InChI |

IQPUDANMVASLRU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)C(=O)OCC |

SMILES canonique |

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

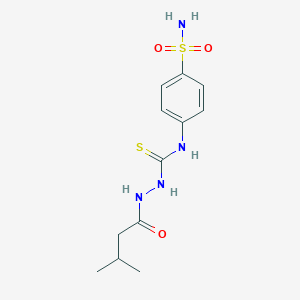

![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)

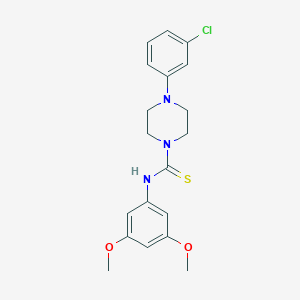

![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)

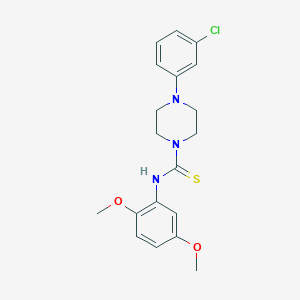

![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)